![molecular formula C18H21NOS B2406275 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide CAS No. 2034470-25-0](/img/structure/B2406275.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide
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Overview
Description
Scientific Research Applications
Cancer Research and Antiproliferative Activities
Research on sulfur-containing heterocyclic analogs, including benzo[b]thiophene derivatives, has demonstrated significant antiproliferative activity against cancer cells, such as laryngeal carcinoma. These compounds, by altering the antioxidant enzyme activity and reducing reactive oxygen species (ROS) production, induce apoptosis in cancer cells. They achieve this by affecting the BAX/BCL-2 ratio and activating the caspase cascade. This pathway leads to cell cycle arrest in the Sub-G1 phase, indicating apoptosis induction. Molecular docking studies have suggested potential interactions with proteins like CYP1A2, enhancing the bioavailability of drugs used in combinational therapy for more effective chemotherapy (Haridevamuthu et al., 2023).
Heterocyclic Synthesis for Drug Development
The synthesis of heterocyclic compounds using thiophene carboxamide as a precursor has been explored for creating new antibiotic and antibacterial drugs. These synthetic pathways involve reactions with various reagents to yield novel compounds with potential biological activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Conjugated Polymer Synthesis
Conjugated polymers have been synthesized using diiodo-di(thiophen-2-yl)benzo[b]difurans as building blocks. These polymers are designed for enhanced solubility and potential applications in electronic devices. The synthesis process involves iodine-promoted double cyclization, showcasing the versatility of benzo[b]thiophene derivatives in materials science (Kobilka et al., 2012).
Antimicrobial Studies
Research into the synthesis of heterocyclic compounds containing thioureas and benzamides has highlighted their significance in pharmaceuticals. These compounds have shown a broad spectrum of activity against various microorganisms, demonstrating their potential as antimicrobial agents (Tayade et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(19-18(20)14-7-3-2-4-8-14)11-15-12-21-17-10-6-5-9-16(15)17/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXFGZNZXTZVPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.